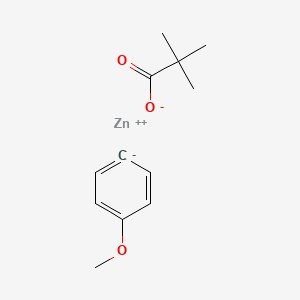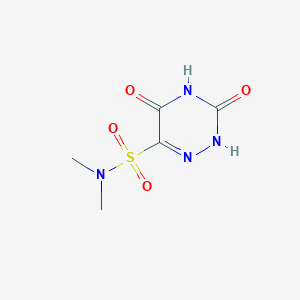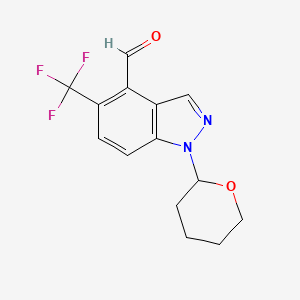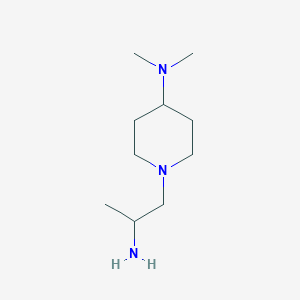![molecular formula C11H9BrN2O B14778114 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B14778114.png)
8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of pyridoindoles. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its anti-cancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials . The reaction proceeds under acidic conditions, often using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Fischer indole synthesis remains a cornerstone for large-scale production due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions often employ reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine (Br2) and alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in the presence of a catalyst or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting cell proliferation.
Industry: Potential use in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one involves its interaction with molecular targets such as DNA and specific enzymes. The compound is believed to interfere with DNA synthesis and repair, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that it binds effectively to the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparación Con Compuestos Similares
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Another pyridoindole derivative with significant anti-tumor activity.
6-methoxy-2,3,4,9-tetrahydropyrido [3,4-b]indol-1-one: A beta-carboline derivative with potential biological activities.
Uniqueness: 8-Bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one stands out due to its bromine substitution, which enhances its biological activity and specificity towards certain molecular targets .
Propiedades
Fórmula molecular |
C11H9BrN2O |
|---|---|
Peso molecular |
265.11 g/mol |
Nombre IUPAC |
8-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9BrN2O/c12-8-3-1-2-6-7-4-5-13-11(15)10(7)14-9(6)8/h1-5,7,10,14H,(H,13,15) |
Clave InChI |
NWYNUHSECHVECS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)NC3C2C=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)


![4-[(10R,13R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778059.png)






